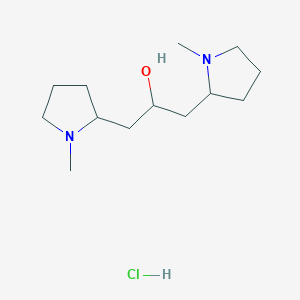
1,3-Di-HABA Kanamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-HABA Kanamycin A is an aminoglycoside antibiotic used in the treatment of bacterial infections. It is a derivative of kanamycin, a naturally occurring antibiotic produced by Streptomyces kanamyceticus. It is a semi-synthetic antibiotic which is active against Gram-positive and Gram-negative bacteria. Kanamycin A is used to treat a wide range of infections including urinary tract infections, respiratory infections, skin infections, and sexually transmitted diseases. It is also used to treat bacterial conjunctivitis and otitis media.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC) for Kanamycin Detection : Kanamycin, a widely used antibiotic in treating animal diseases, can accumulate in the human body through the food chain. HPLC is a common and practical tool for detecting kanamycin residue in food, ensuring public health. Various detectors coupled with HPLC, including Ultraviolet/Fluorescence, Evaporative Light Scattering Detector/Pulsed Electrochemical Detection, and Mass Spectrometry, are utilized for this purpose (Zhang et al., 2019).
Crystal Structure Analysis of Antibiotic Binding to Bacterial Ribosomes : The crystal structure of a complex between oligonucleotide containing the bacterial ribosomal A site and amikacin (modified aminoglycoside) has been solved. This study shows how the introduction of the L-haba group on ring II of aminoglycoside is an effective mutation for obtaining a higher affinity to the bacterial A site (Kondo et al., 2006).
Biosynthetic Gene Clusters for Antibiotic Production : The identification and characterization of the kanamycin biosynthetic gene cluster from Streptomyces kanamyceticus provide insights into the production of kanamycin and its semisynthetic derivatives. These findings have implications for combinatorial biosynthesis and the production of modified or novel antibiotics (Yanai & Murakami, 2004).
Colorimetric Detection Methods for Kanamycin : Novel colorimetric detection methods for kanamycin have been developed, utilizing unmodified silver nanoparticles and nucleic acid aptamers. These methods allow selective quantification of kanamycin and have potential applications in detecting kanamycin residues in food samples (Xu et al., 2015).
Fluorescent Aptasensors for Kanamycin Detection : Fluorescent aptasensors have been designed for detecting kanamycin, based on exonuclease III activity, gold nanoparticles, and FAM-Labeled complimentary strands of aptamer. These sensors show high selectivity and sensitivity, with potential applications in food safety and clinical diagnosis (Ramezani et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A, is the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
This compound, like other aminoglycosides, binds irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference leads to the misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the normal decoding of mRNA. This disruption prevents the correct alignment of tRNA anticodons with mRNA codons, leading to the production of non-functional or toxic peptides, which ultimately inhibits bacterial growth .
Pharmacokinetics
Kanamycin a, the parent compound, is known to have very low bioavailability after oral administration . It is typically administered via injection for systemic effect . The elimination half-life is approximately 2 hours and 30 minutes, and it is excreted in the urine as an unchanged drug .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterium . This makes it an effective antibiotic for treating severe bacterial infections .
Propiedades
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNATBKIPCIZAA-DCOVVSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747630 |
Source


|
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927821-99-6 |
Source


|
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)




![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)





